molecular formula C12H14F3N5 B12233462 1-{Pyrazolo[1,5-a]pyrazin-4-yl}-4-(2,2,2-trifluoroethyl)piperazine

1-{Pyrazolo[1,5-a]pyrazin-4-yl}-4-(2,2,2-trifluoroethyl)piperazine

Cat. No.: B12233462
M. Wt: 285.27 g/mol
InChI Key: ZACWLXUSKYXLEV-UHFFFAOYSA-N
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Description

1-{Pyrazolo[1,5-a]pyrazin-4-yl}-4-(2,2,2-trifluoroethyl)piperazine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrazine core fused with a piperazine ring substituted with a trifluoroethyl group. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it a valuable subject of study.

Preparation Methods

The synthesis of 1-{Pyrazolo[1,5-a]pyrazin-4-yl}-4-(2,2,2-trifluoroethyl)piperazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazolo[1,5-a]pyrazine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrazolo[1,5-a]pyrazine ring system.

    Introduction of the Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions, where the pyrazolo[1,5-a]pyrazine core reacts with a piperazine derivative.

    Substitution with Trifluoroethyl Group:

Industrial production methods may involve optimization of these steps to enhance yield and purity, utilizing advanced techniques such as continuous flow synthesis and automated reaction monitoring.

Chemical Reactions Analysis

1-{Pyrazolo[1,5-a]pyrazin-4-yl}-4-(2,2,2-trifluoroethyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions. Common reagents include halides, acids, and bases.

The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the pyrazolo[1,5-a]pyrazine core or the piperazine ring.

Scientific Research Applications

1-{Pyrazolo[1,5-a]pyrazin-4-yl}-4-(2,2,2-trifluoroethyl)piperazine has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, serving as a precursor in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential as a therapeutic agent, particularly as an inhibitor of specific enzymes or receptors involved in disease pathways.

    Industry: It finds applications in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-{Pyrazolo[1,5-a]pyrazin-4-yl}-4-(2,2,2-trifluoroethyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may act as an inhibitor of Janus Kinase (JAK) enzymes, which play a crucial role in various signaling pathways related to inflammation and immune response . The compound binds to the active site of the enzyme, preventing its activity and thereby modulating the associated biological processes.

Comparison with Similar Compounds

1-{Pyrazolo[1,5-a]pyrazin-4-yl}-4-(2,2,2-trifluoroethyl)piperazine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C12H14F3N5

Molecular Weight

285.27 g/mol

IUPAC Name

4-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]pyrazolo[1,5-a]pyrazine

InChI

InChI=1S/C12H14F3N5/c13-12(14,15)9-18-5-7-19(8-6-18)11-10-1-2-17-20(10)4-3-16-11/h1-4H,5-9H2

InChI Key

ZACWLXUSKYXLEV-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC(F)(F)F)C2=NC=CN3C2=CC=N3

Origin of Product

United States

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